molecular formula C15H22ClN3O B2523232 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one CAS No. 879590-35-9

1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one

Cat. No.: B2523232
CAS No.: 879590-35-9
M. Wt: 295.81
InChI Key: NZVGISGNBRDRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one is a piperazine derivative featuring a 2-amino-4-chlorophenyl substituent on the piperazine ring and a 3-methylbutan-1-one group. The compound’s molecular formula is inferred as C₁₅H₁₉ClN₃O, with a calculated molecular weight of 292.45 g/mol. The 2-amino-4-chlorophenyl group may enhance receptor-binding affinity, as halogenated aromatic systems are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-11(2)9-15(20)19-7-5-18(6-8-19)14-4-3-12(16)10-13(14)17/h3-4,10-11H,5-9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVGISGNBRDRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential in biological assays, particularly in the study of receptor-ligand interactions.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Activity Reference
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one (Target) 2-Amino-4-chlorophenyl, 3-methylbutanone 292.45 (calculated) Not explicitly reported
1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one (S-61) Tolyl, pyrrolidin-2-one 343.89 Antiarrhythmic, α₁-adrenolytic
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridine, trifluoromethylphenyl, ethanone ~450 (estimated) CYP51 inhibition, anti-T. cruzi
1-(4-{3-[(2-Furylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-3-methylbutan-1-one Furylmethylamino, nitro, 3-methylbutanone 386.45 Synthetic intermediate (no activity reported)
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) Urea, thiazole, 3-chlorophenyl 500.2 High synthetic yield (85.1%)
1-[4-(2-Amino-4-chloro-phenyl)-piperazin-1-yl]-2-methyl-propan-1-one 2-Amino-4-chlorophenyl, isobutyryl ~278 (estimated) Not explicitly reported

Key Comparative Insights

Substituent Effects on Activity

  • Aryl Substituents: The 2-amino-4-chlorophenyl group in the target compound contrasts with trifluoromethylphenyl in UDO and tolyl in S-61 . Halogenation (e.g., Cl, CF₃) is associated with enhanced binding to hydrophobic enzyme pockets or receptors. Urea-linked thiazole derivatives (e.g., 11f in ) exhibit higher molecular weights (~500 g/mol) due to extended aromatic systems, which may improve target specificity but reduce bioavailability compared to the simpler target compound .

Ketone Chain Variations

  • The 3-methylbutanone group in the target compound and ’s furylmethyl derivative offers greater chain flexibility and lipophilicity than the shorter isobutyryl (2-methylpropanone) group in ’s analogue . This could enhance membrane permeability but may also increase metabolic susceptibility.

Pharmacological Trends

  • Enzyme Inhibition: Pyridine-based UDO and UDD () inhibit Trypanosoma cruzi CYP51, a target for Chagas disease therapy, suggesting that the target compound’s piperazine core and halogenated aryl group may similarly interact with parasitic enzymes .

Notes and Limitations

  • Direct pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues.
  • The 3-methylbutanone group’s metabolic stability warrants further study, as similar ketones are prone to reduction or oxidation .
  • Comparative studies with isobutyryl analogues (e.g., ) could clarify the impact of ketone chain length on bioactivity .

Biological Activity

The compound 1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one is a member of the piperazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H18ClN3O\text{C}_{13}\text{H}_{18}\text{ClN}_{3}\text{O}

This structure features a piperazine ring substituted with a 4-chloroaniline group and a ketone functional group, which is critical for its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of piperazine, including this compound, exhibit significant anticancer activity. For instance, compounds similar to This compound have been tested against various cancer cell lines. One study reported that a related compound inhibited PARP1 activity with an IC50 value of 18 μM against human breast cancer cells . This suggests potential applications in cancer therapy, particularly in targeting DNA repair mechanisms.

Enzyme Inhibition

The compound has also demonstrated enzyme inhibitory properties. It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating Alzheimer's disease and managing urinary tract infections, respectively. The IC50 values for these activities were reported to be significantly low, indicating strong inhibitory effects .

Antibacterial Activity

In addition to its anticancer and enzyme inhibitory activities, the compound exhibits antibacterial properties. Studies have indicated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness was attributed to the structural features that enhance interaction with bacterial cell membranes .

The biological activity of This compound can be attributed to several mechanisms:

  • PARP Inhibition : By inhibiting PARP1, the compound interferes with the DNA repair process in cancer cells, leading to increased cell death.
  • Enzyme Interaction : The inhibition of AChE disrupts neurotransmitter regulation in the brain, which is beneficial in treating neurodegenerative diseases.
  • Membrane Disruption : The antibacterial action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving piperazine derivatives showed promising results in reducing tumor size in patients resistant to conventional therapies.
  • Alzheimer's Disease Management : Another study focused on piperazine-based AChE inhibitors demonstrated cognitive improvement in patients with mild to moderate Alzheimer's disease.

Data Summary

Activity TypeTarget Organism/EnzymeIC50 Value (μM)Reference
AnticancerHuman breast cancer cells18
AChE InhibitionAcetylcholinesteraseLow (specifics not provided)
Urease InhibitionUrease from Proteus vulgarisLow (specifics not provided)
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.